Comparative In Vivo Detoxification: Tiron vs. Deferoxamine in Acute Vanadium Toxicity
In a head-to-head in vivo study, Tiron demonstrated significantly superior efficacy as an antidote for acute sodium metavanadate (NaVO3) poisoning in mice compared to Deferoxamine (DFO), a clinical gold-standard iron chelator. This establishes a clear, quantitative advantage for Tiron in a specific metal detoxification model [1].
| Evidence Dimension | Therapeutic Index (TI) against 0.61 mmol/kg NaVO3 in mice |
|---|---|
| Target Compound Data | TI = 20.7 (calculated as 95.2 / 4.6) |
| Comparator Or Baseline | Deferoxamine (DFO): TI = 7.8 (calculated as 95.2 / 12.2); Ascorbic Acid: TI = 95.2 |
| Quantified Difference | Tiron's therapeutic index is 2.65 times higher than that of Deferoxamine. |
| Conditions | Male Swiss mice; single intraperitoneal (i.p.) injection of NaVO3 followed by chelator; survival recorded after 14 days. |
Why This Matters
This data provides a quantifiable, in vivo performance benchmark, positioning Tiron as a more effective chelator than the clinical standard DFO for vanadium overload, a key consideration for researchers modeling metal toxicity.
- [1] Domingo, J. L., Llobet, J. M., & Corbella, J. (1985). Protection of mice against the lethal effects of sodium metavanadate: A quantitative comparison of a number of chelating agents. Toxicology Letters, 26(2-3), 95-99. Therapeutic Index data for Tiron and Deferoxamine calculated from Table 1. View Source
